2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methoxy group and a methyl group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in drug discovery . Additionally, it is used in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-9-6-12(16-2)13-7-10(9)11-4-3-5-14(11)8-15/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
XJUUHPKVNZOEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.